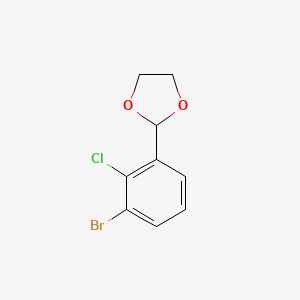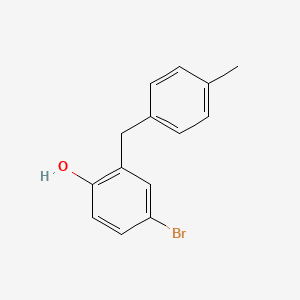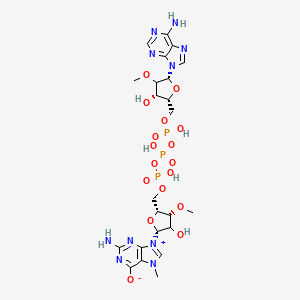
M7G(3'-OMe-5')pppA(2'-OMe)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of M7G(3’-OMe-5’)pppA(2’-OMe) involves the chemical modification of nucleotides. The process typically includes the methylation of guanosine and adenosine at specific positions, followed by the formation of a triphosphate bridge between them . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of M7G(3’-OMe-5’)pppA(2’-OMe) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis machines and stringent quality control measures to maintain high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
M7G(3’-OMe-5’)pppA(2’-OMe) primarily undergoes substitution reactions due to the presence of reactive phosphate groups . These reactions are essential for its role as a cap analogue in mRNA synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving M7G(3’-OMe-5’)pppA(2’-OMe) include methylating agents, phosphoramidites, and various catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from the reactions involving M7G(3’-OMe-5’)pppA(2’-OMe) are capped mRNA molecules, which are more stable and efficient in translation processes .
Applications De Recherche Scientifique
M7G(3’-OMe-5’)pppA(2’-OMe) has a wide range of applications in scientific research:
Mécanisme D'action
M7G(3’-OMe-5’)pppA(2’-OMe) functions by mimicking the natural cap structure of mRNA. It binds to the cap-binding proteins, enhancing the stability of the mRNA and promoting its translation . The compound interacts with various molecular targets, including initiation factors and ribosomes, facilitating the efficient translation of the mRNA into proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
M7G(5’)ppp(5’)G: Another cap analogue used in mRNA synthesis.
Uniqueness
M7G(3’-OMe-5’)pppA(2’-OMe) is unique due to its specific methylation pattern, which enhances its stability and efficiency compared to other cap analogues . This makes it particularly valuable in applications requiring high stability and efficient translation of mRNA .
Propriétés
Formule moléculaire |
C23H33N10O17P3 |
|---|---|
Poids moléculaire |
814.5 g/mol |
Nom IUPAC |
2-amino-9-[(2R,4R,5R)-5-[[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3-hydroxy-4-methoxyoxolan-2-yl]-7-methylpurin-9-ium-6-olate |
InChI |
InChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14?,15+,16?,21-,22-/m1/s1 |
Clé InChI |
CDTPPKGWEOGAMN-WDAGTLCJSA-N |
SMILES isomérique |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |
SMILES canonique |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


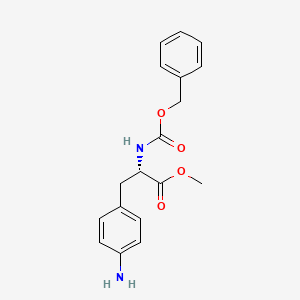
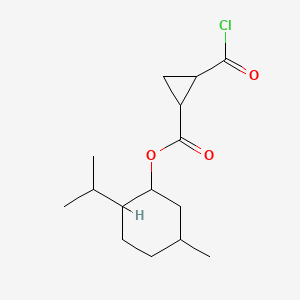
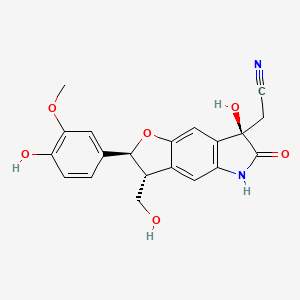
![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)

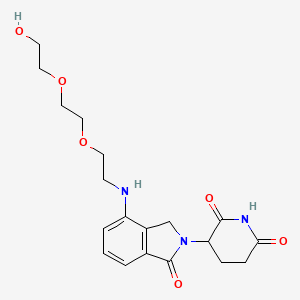

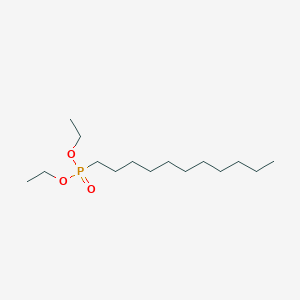

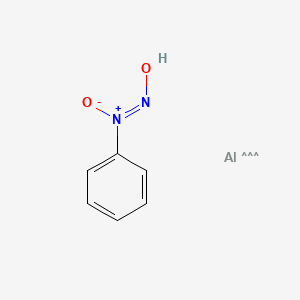
![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)
